5-Methyl-7-phenyl-1,3-benzoxazol-2-amine
Description
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-methyl-7-phenyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H12N2O/c1-9-7-11(10-5-3-2-4-6-10)13-12(8-9)16-14(15)17-13/h2-8H,1H3,(H2,15,16) |
InChI Key |
HMVBXLCPTSANQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to 2-Aminobenzoxazoles
Two broad synthetic approaches are commonly employed for preparing 2-aminobenzoxazoles and their substituted analogues:
- Cyclization of o-aminophenols with electrophilic reagents such as isothiocyanates or aromatic aldehydes, often under oxidative conditions.
- Smiles rearrangement starting from benzoxazole-2-thiol derivatives activated by chloroacetyl chloride, followed by nucleophilic substitution with amines.
These methods allow the introduction of various substituents on the benzoxazole ring, including methyl and phenyl groups at specific positions.
Iodine-Mediated Oxidative Cyclodesulfurization Method
One of the most effective and environmentally benign methods involves the I2-mediated oxidative cyclodesulfurization of in situ generated monothiourea intermediates formed from the reaction of 2-aminophenol derivatives and substituted isothiocyanates.
- A solution of 2-aminophenol derivative (bearing the 5-methyl substituent) in tetrahydrofuran (THF) is stirred with the corresponding phenyl isothiocyanate (to introduce the 7-phenyl group) at room temperature.
- After the formation of the intermediate, iodine and potassium carbonate are added to the reaction mixture.
- The mixture is stirred at ambient temperature until the intermediate disappears (monitored by TLC).
- The reaction is quenched with aqueous sodium thiosulfate, extracted with ethyl acetate, dried, and purified by recrystallization or silica gel chromatography.
- Yields range from 65% to 89% for various substituted N-phenyl-1,3-benzoxazol-2-amine derivatives.
- Reaction times vary between 1 to 3 hours depending on substituent nature and reaction scale.
- Mild reaction conditions (room temperature).
- Use of inexpensive and less toxic reagents (iodine).
- Good chemo-selectivity and moderate to high yields.
- Air and light stable products.
Smiles Rearrangement Approach
Another synthetic route utilizes the Smiles rearrangement of benzoxazole-2-thiol derivatives activated with chloroacetyl chloride, followed by nucleophilic substitution with amines such as 3-bromopropylamine or 5-bromopentylamine hydrobromide.
- Benzoxazole-2-thiol is reacted with chloroacetyl chloride in the presence of cesium carbonate in dimethylformamide (DMF) at reflux.
- The intermediate is then treated with the appropriate amine (e.g., 3-bromopropylamine hydrobromide) in the presence of a base like triethylamine.
- The reaction mixture is refluxed in toluene or DMF for several hours.
- The product is isolated by aqueous workup and purified by column chromatography.
- Yields are generally good to excellent (often above 70%).
- Reaction times vary from 2 to 7 hours depending on temperature and amine used.
- Temperature control is critical to avoid side reactions such as disulfide formation or ring closure to pyrrolidines.
- Uses commercially available and inexpensive starting materials.
- Allows introduction of diverse N-substituents.
- Avoids highly toxic reagents.
- Applicable to aromatic and aliphatic substrates.
Condensation of 2-Aminophenol with Aromatic Aldehydes
An older but still relevant approach involves the condensation of 2-aminophenol derivatives with aromatic aldehydes under acidic or catalytic conditions to form benzoxazole rings.
- The 5-methyl-2-aminophenol can be condensed with benzaldehyde derivatives to introduce the 7-phenyl substituent.
- Oxidative cyclization is then promoted by catalysts such as nanocatalysts, iodine, or hypervalent iodine reagents.
- This method often requires heating and longer reaction times but can be optimized for selectivity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Reaction Time (h) | Advantages | Limitations |
|---|---|---|---|---|---|
| Iodine-mediated oxidative cyclodesulfurization | 2-aminophenol + phenyl isothiocyanate, I2, K2CO3, THF, RT | 65 - 89 | 1 - 3 | Mild, eco-friendly, good yields | Requires monitoring by TLC |
| Smiles rearrangement | Benzoxazole-2-thiol + chloroacetyl chloride + amine, DMF/toluene, reflux | 70 - 90 | 2 - 7 | Versatile, good yields, less toxic | Sensitive to temperature, side products possible |
| Condensation with aromatic aldehydes | 2-aminophenol + benzaldehyde, acid catalyst, heating | Moderate to high | Several hours | Simple reagents | Longer reaction times, harsher conditions |
Research Outcomes and Mechanistic Insights
- The iodine-mediated oxidative cyclodesulfurization method has been demonstrated to be effective for synthesizing a wide range of substituted N-phenyl-1,3-benzoxazol-2-amines with good to excellent yields and operational simplicity.
- The Smiles rearrangement approach offers a complementary route, especially useful for introducing diverse N-substituents and for substrates where direct cyclization is challenging. Optimization of base equivalents and temperature is crucial to maximize yield and selectivity.
- Both methods avoid the use of highly toxic reagents like mercury oxide or expensive coupling agents, aligning with green chemistry principles.
- Molecular iodine's role as an oxidant and catalyst in the cyclodesulfurization process is well-supported by mechanistic studies indicating its eco-friendly nature and efficiency.
- The condensation approach remains a classical method but is less favored due to longer reaction times and the need for stronger conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-phenyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a base like K₂CO₃ under irradiation with a blue LED.
Reduction: NaBH₄ in an appropriate solvent such as ethanol.
Substitution: Various electrophiles and nucleophiles can be used under suitable conditions, often involving catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Scientific Research Applications
5-Methyl-7-phenyl-1,3-benzoxazol-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Observations :
- Reactivity : The nitro and chlorine groups in 5-chloro-6-nitro-1,3-benzoxazol-2-amine make it more reactive in electrophilic substitutions, whereas the target compound’s methyl and phenyl groups favor lipophilicity and membrane permeability .
Thiazole Analogues
Table 2: Comparison with Thiazole Derivatives
Key Observations :
- Heterocycle Differences : Thiazoles (containing sulfur and nitrogen) exhibit distinct electronic properties compared to benzoxazoles (oxygen and nitrogen). Thiazoles are more π-electron-deficient, influencing their binding affinity in biological systems .
- Biological Activity : Benzoxazole derivatives generally show broader antimicrobial activity than thiazoles, likely due to enhanced aromatic stacking interactions from the fused benzene ring .
Key Observations :
Table 4: Antimicrobial Activity of Selected Analogues
Key Observations :
- Structure-Activity Relationship : Bulky aryl groups (e.g., phenyl in the target compound) may enhance antimicrobial efficacy by improving membrane interaction. However, electron-withdrawing groups (e.g., nitro in 5-chloro-6-nitro derivatives) could reduce bioavailability due to excessive polarity .
- Thiazole Limitations : The absence of a fused benzene ring in thiazoles correlates with weaker activity, underscoring the benzoxazole scaffold’s pharmacological promise .
Q & A
Q. What are the optimal synthetic methodologies for preparing 5-Methyl-7-phenyl-1,3-benzoxazol-2-amine?
A common approach involves oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. For example, I₂-mediated oxidative cyclization offers a cost-effective and environmentally friendly route, avoiding toxic reagents like HgO or hypervalent iodine(III) compounds. Reaction conditions (e.g., 24–48 hours at 80–100°C) and substituent effects (electron-withdrawing/donating groups on phenyl rings) significantly influence yields (typically 60–85%) .
Q. How can the purity and structural identity of this compound be validated?
Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to verify substituent positions. For crystalline samples, single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) ensures precise structural determination. Cross-reference spectral data with PubChem entries for analogous benzoxazoles (e.g., 5-methoxy derivatives) .
Q. What spectroscopic techniques are critical for characterizing its electronic properties?
UV-Vis spectroscopy identifies π→π* and n→π* transitions in the benzoxazole core, while fluorescence spectroscopy probes emissive behavior, which is sensitive to substituents (e.g., methyl and phenyl groups). Compare results with solvatochromic studies of related fluorophores, such as 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine derivatives .
Advanced Research Questions
Q. How do competing synthetic routes impact reproducibility and data interpretation?
Contradictions in yield or purity often arise from reagent choice (e.g., BOP vs. I₂) or reaction scalability. For instance, HgO-based methods may introduce heavy-metal contaminants, complicating biological assays. Address inconsistencies by:
Q. What computational strategies are effective for predicting its binding affinity in drug discovery?
Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (AMBER/CHARMM) to model interactions with biological targets. Focus on the benzoxazole core’s hydrogen-bonding capacity and the phenyl group’s hydrophobic contributions. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can crystallographic data resolve ambiguities in substituent orientation?
Leverage Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., C–H⋯π contacts from the phenyl group). Refine twinned or high-disorder datasets using SHELXL’s TWIN/BASF commands , and compare results with structurally analogous compounds (e.g., 5-bromo-2-methyl-1,3-benzoxazol-7-amine) .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Standardize synthetic protocols (e.g., strict control of I₂ stoichiometry and reaction time).
- Use LC-MS/MS to quantify trace impurities.
- Employ positive/negative controls (e.g., known benzoxazole-based inhibitors) in dose-response studies .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
